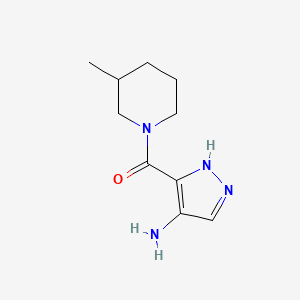
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid (MTTCP) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTTCP is a pyrrolidine derivative that has a thiazole ring attached to it. The compound is known for its unique chemical properties that make it an ideal candidate for various applications in the field of pharmaceuticals and biochemistry.
Mechanism of Action
The exact mechanism of action of 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid is not yet fully understood. However, studies have suggested that the compound may exert its therapeutic effects through the modulation of various signaling pathways in the body. This compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types. The compound has been shown to inhibit the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid is its unique chemical structure, which makes it an ideal candidate for various applications in the field of pharmaceuticals and biochemistry. However, the synthesis of this compound is a multistep process, which can be time-consuming and expensive. Additionally, the exact mechanism of action of this compound is not yet fully understood, which limits its potential applications in the field of scientific research.
Future Directions
There are several potential future directions for the research on 3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid. One possible direction is the development of novel synthetic methods for the production of this compound. Another direction is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other signaling pathways in the body.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. While the exact mechanism of action of this compound is not yet fully understood, the compound's unique chemical properties make it an ideal candidate for various applications in the field of pharmaceuticals and biochemistry.
Synthesis Methods
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid can be synthesized through a multistep process that involves the reaction of various chemical reagents. The first step involves the reaction of 3-methylpyrrolidine-3-carboxylic acid with thionyl chloride, which results in the formation of 3-methylpyrrolidine-3-carbonyl chloride. The second step involves the reaction of the carbonyl chloride with thiazole-4-carboxylic acid, which results in the formation of this compound.
Scientific Research Applications
3-Methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Properties
IUPAC Name |
3-methyl-1-(1,3-thiazole-4-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-10(9(14)15)2-3-12(5-10)8(13)7-4-16-6-11-7/h4,6H,2-3,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZZMQUFXKOGQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)C2=CSC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-Ethyl-2-methylimidazol-4-yl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7569205.png)




![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569244.png)
![3-methyl-1-[(E)-3-phenylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569249.png)
![1-[(E)-3-(furan-2-yl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569251.png)



![1-[(E)-3-(3-fluorophenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569308.png)
![1-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B7569310.png)
![3-methyl-1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569320.png)
